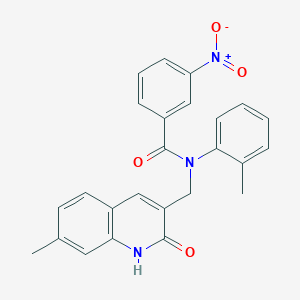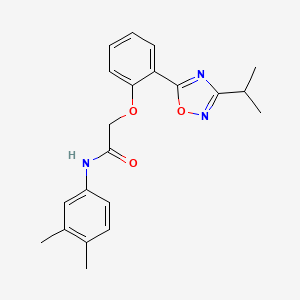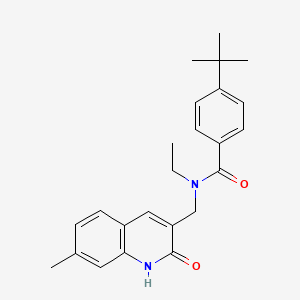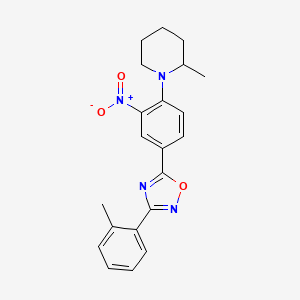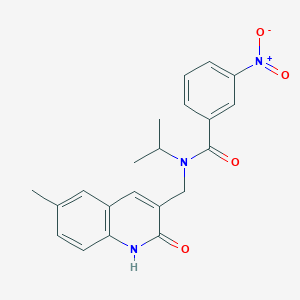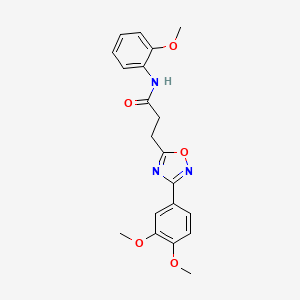
7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNOQ and is a heterocyclic organic compound that belongs to the quinoline family. MNOQ possesses unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of MNOQ is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis in cancer cells. MNOQ also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the development of cancer.
Biochemical and Physiological Effects:
MNOQ has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. MNOQ also exhibits strong antioxidant activity and has been shown to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MNOQ in scientific research offers several advantages. It is a cost-effective compound that can be easily synthesized in large quantities. MNOQ also possesses unique properties that make it a promising candidate for use in various fields of research. However, there are certain limitations associated with the use of MNOQ. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various biological systems.
Zukünftige Richtungen
There are several future directions for the study of MNOQ. One potential area of research is the development of MNOQ-based fluorescent probes for use in biological imaging. MNOQ can also be studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various biological systems.
Conclusion:
In conclusion, 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique properties make it a promising candidate for use in the development of new drugs, fluorescent probes, and photosensitizers. Further studies are needed to elucidate its mechanism of action and its effects on various biological systems.
Synthesemethoden
The synthesis of MNOQ involves the reaction of 7-methylquinolin-2-ol and 3-nitrobenzoylhydrazide in the presence of phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method is cost-effective and yields high purity MNOQ.
Wissenschaftliche Forschungsanwendungen
MNOQ has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. MNOQ has also been studied for its potential use as a fluorescent probe and as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
7-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-5-6-11-9-14(17(23)19-15(11)7-10)16-20-18(26-21-16)12-3-2-4-13(8-12)22(24)25/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZIDZCACYCMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

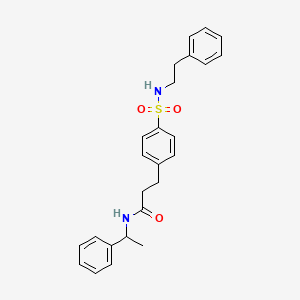
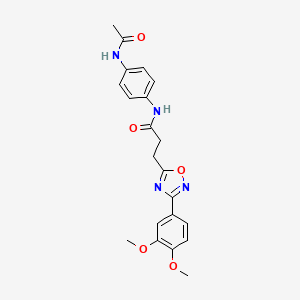
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

